N-(3,5-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N6O/c1-11-22-23-16-4-5-17(24-26(11)16)25-6-2-3-12(10-25)18(27)21-15-8-13(19)7-14(20)9-15/h4-5,7-9,12H,2-3,6,10H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVCBZOQIOCYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution or other suitable reactions.
Incorporation of the Dichlorophenyl Group: The dichlorophenyl group is attached via coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield.
Use of Catalysts: Catalysts such as palladium or other transition metals may be used to facilitate key coupling reactions.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(3,5-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It may be used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Bind to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.
Inhibit Enzymes: The compound may inhibit the activity of certain enzymes, thereby affecting biochemical pathways.
Modulate Signaling Pathways: It can influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Thermal Stability : Compounds like E-4b with rigid heterocyclic frameworks exhibit high melting points (>250°C), suggesting that the target compound may similarly demonstrate stability under physiological conditions .
- Bioactivity : The triazolo-pyridazin core is associated with enzyme inhibition (e.g., Lin28-1632 ), while triazolo-pyrimidine derivatives (e.g., metosulam) target plant enzymes . This indicates that substituent choice dictates target specificity.
- Solubility and Permeability: Polar groups (e.g., propenoic acid in E-4b) enhance solubility but may limit blood-brain barrier penetration, whereas lipophilic groups (e.g., dichlorophenyl) in the target compound could improve tissue distribution.
Biological Activity
N-(3,5-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a unique chemical structure characterized by:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Triazolopyridazine moiety : A fused bicyclic structure that contributes to the compound's biological activity.
- Dichlorophenyl group : Enhances lipophilicity and receptor binding affinity.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈Cl₂N₆O |
| Molecular Weight | 405.3 g/mol |
| CAS Number | 1081121-65-4 |
The biological activity of this compound involves several mechanisms:
- Receptor Binding : The compound interacts with specific receptors in the body, modulating their activity. This can lead to therapeutic effects in various conditions.
- Enzyme Inhibition : It may inhibit the activity of enzymes involved in critical biochemical pathways, impacting processes such as cell proliferation and apoptosis.
- Signaling Pathway Modulation : The compound influences signaling pathways related to cell growth and differentiation.
Therapeutic Applications
Research indicates potential therapeutic applications in the following areas:
- Neurological Disorders : The compound is being investigated for its effects on neurotransmitter systems, which could be beneficial in treating conditions like depression and anxiety.
- Cancer Therapy : Preliminary studies suggest it may inhibit tumor growth through its action on specific cancer-related pathways.
- Antimicrobial Activity : Some derivatives have shown promise against various pathogens, indicating a potential role in treating infectious diseases.
Similar Compounds
The compound shares structural similarities with other triazolopyridazine derivatives and piperidine-based compounds. For instance:
- Triazolopyridazine-based Kinase Inhibitors : Compounds that target kinases involved in cancer progression.
- Piperidine-based Neuroactive Compounds : These compounds are known for their effects on the central nervous system.
Unique Features
| Feature | This compound | Similar Compounds |
|---|---|---|
| Structural Complexity | High | Moderate to High |
| Mechanism of Action | Multi-faceted (receptor binding, enzyme inhibition) | Often single-target |
| Therapeutic Potential | Broad (neurological, oncological) | Specific (often limited) |
Study 1: Antitumor Activity
A study investigated the antitumor effects of this compound in vitro. Results showed significant inhibition of cell proliferation in various cancer cell lines with an IC50 value of approximately 0.58 μM .
Study 2: Antimicrobial Efficacy
Another study focused on its antimicrobial properties against Cryptosporidium species. The compound demonstrated effective parasite elimination rates compared to standard treatments .
Study 3: Neurological Implications
Research exploring its effects on neurotransmitter systems indicated potential benefits for mood disorders. The compound showed promising results in modulating serotonin receptors .
Q & A
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Use knockout cell lines or CRISPR-edited models to confirm target dependency.
- Perform phosphoproteomics to map downstream signaling pathways.
- Cross-validate with in vivo models (e.g., xenograft mice) for translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
